(R)-Fadrozole -

(R)-Fadrozole

Catalog Number: EVT-1577572
CAS Number:
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.
Overview

(R)-Fadrozole, also known as FAD286, is a selective inhibitor of aromatase and aldosterone synthase, enzymes that play critical roles in the biosynthesis of estrogens and aldosterone, respectively. This compound has garnered attention for its potential therapeutic applications in conditions related to hormonal imbalances, such as breast cancer and primary aldosteronism. The selectivity of (R)-Fadrozole for different cytochrome P450 enzymes distinguishes it from other inhibitors, making it a subject of interest in pharmacological research.

Source and Classification

(R)-Fadrozole is classified as a synthetic organic compound within the category of non-steroidal aromatase inhibitors. It is derived from the structural modifications of imidazole derivatives and belongs to a family of compounds that target cytochrome P450 enzymes involved in steroidogenesis. Its specific action on aromatase (CYP19A1) and aldosterone synthase (CYP11B2) positions it uniquely among therapeutic agents aimed at managing estrogen-related disorders and hypertension associated with aldosterone overproduction.

Synthesis Analysis

Methods

The synthesis of (R)-Fadrozole typically involves several key steps that utilize established organic chemistry techniques. The main methods include:

  • Benzylimidazole Derivatives: The synthesis starts with the preparation of benzylimidazole derivatives through nucleophilic substitution reactions, often involving halogenated aromatic compounds.
  • Oxidation Processes: Techniques such as Corey-Gilman-Ganem oxidation are employed to convert primary alcohols into aldehydes or esters, which are crucial intermediates in the synthesis pathway.
  • Chiral Resolution: To obtain the (R)-enantiomer, chiral resolution methods, including chromatography on chiral stationary phases, are utilized to isolate the desired stereoisomer from racemic mixtures.

Technical Details

The synthetic route is optimized to ensure high yield and purity of (R)-Fadrozole. Analytical techniques like high-performance liquid chromatography are employed to monitor the progress of reactions and confirm the identity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of (R)-Fadrozole can be represented as follows:

  • Chemical Formula: C15_{15}H14_{14}N2_{2}O
  • Molecular Weight: 242.28 g/mol

The structure features a benzonitrile moiety linked to an imidazole ring, which is pivotal for its biological activity.

Data

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how (R)-Fadrozole interacts with its target enzymes at the molecular level. The compound exhibits significant steric interactions that contribute to its selectivity for CYP11B2 over CYP11B1.

Chemical Reactions Analysis

Reactions

(R)-Fadrozole undergoes various chemical reactions relevant to its mechanism of action:

  • Inhibition Reactions: It acts primarily by binding to the active site of aromatase and aldosterone synthase, inhibiting their enzymatic activity.
  • Metabolic Transformations: In vivo studies indicate that (R)-Fadrozole can be metabolized by liver enzymes, resulting in various metabolites that may also exhibit biological activity.

Technical Details

Kinetic studies have shown that (R)-Fadrozole displays competitive inhibition against aromatase and aldosterone synthase, with varying affinities depending on the enzyme.

Mechanism of Action

(R)-Fadrozole exerts its pharmacological effects by selectively inhibiting aromatase and aldosterone synthase.

  • Process: The compound binds to the heme group within the active site of these cytochrome P450 enzymes, preventing substrate access and subsequent conversion into estrogens or aldosterone.
  • Data: Studies indicate that (R)-Fadrozole has a higher affinity for CYP11B2 compared to CYP11B1, making it a potent agent for conditions characterized by excessive aldosterone production.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility and stability across different pH levels.

Relevant data from studies indicate that (R)-Fadrozole maintains its efficacy over a range of physiological pH levels typically found in human tissues.

Applications

(R)-Fadrozole has several scientific uses:

  • Therapeutic Applications: It is being investigated for treating hormone-sensitive cancers, particularly breast cancer, by lowering estrogen levels.
  • Endocrinology Research: Its role as an aldosterone synthase inhibitor makes it valuable in studying conditions like primary hyperaldosteronism.
  • Developmental Biology: Research has demonstrated its utility in sex reversal studies in embryonic models, providing insights into gonadal differentiation processes.
Chemical Identity and Structural Characterization of (R)-Fadrozole

Stereochemical Configuration and Enantiomeric Resolution

(R)-Fadrozole (Dexfadrostat; (R)-5-(4-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine) is the dextrorotatory enantiomer of the nonsteroidal aromatase inhibitor fadrozole hydrochloride. The compound features a single chiral center at the C5 position of the tetrahydroimidazopyridine ring system, leading to distinct biological activities between enantiomers. Enantiomeric resolution is typically achieved via chiral chromatography or selective crystallization of diastereomeric salts, yielding the pharmacologically active (R)-enantiomer with ≥97% enantiomeric excess (ee) [6] [9]. Key stereochemical distinctions include:

Table 1: Enantioselective Activities of Fadrozole

EnantiomerCYP19A1 (Aromatase) IC₅₀CYP11B2 (Aldosterone Synthase) IC₅₀CYP11B1 (11β-Hydroxylase) IC₅₀
(R)-Fadrozole>100 nM1.6 nM9.9 nM
(S)-Fadrozole4.5 nM>100 nM6.3 nM

The (R)-enantiomer exhibits >60-fold selectivity for CYP11B2 inhibition over aromatase, while the (S)-enantiomer preferentially inhibits aromatase [7] [9]. This stereodivergence underpins the therapeutic distinction: (S)-fadrozole targets estrogen-dependent conditions, whereas (R)-fadrozole (dexafadrostat) selectively modulates aldosterone biosynthesis [6].

Synthesis Pathways for Imidazole-Based Aromatase Inhibitors

(R)-Fadrozole’s synthesis centers on constructing its benzyl-substituted tetrahydroimidazopyridine core. Two primary strategies are employed:

  • Imidazole Core Formation: The Marckwald reaction enables a one-pot multicomponent synthesis. Dihydroxyacetone dimer reacts with potassium thiocyanate and substituted benzylamine hydrochlorides (e.g., 2,4-dichlorobenzylic amine) to form 5-substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-2-thiol intermediates (e.g., X1, X5). Subsequent desulfurization (via oxidative cleavage or Raney nickel) yields the imidazole core. The critical 4-cyanophenyl moiety is introduced using 4-aminobenzonitrile derivatives [5].

  • Chiral Resolution: Racemic fadrozole is resolved using chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (R)-enantiomer. Asymmetric synthesis routes remain limited due to the efficiency of resolution [7].

Table 2: Key Synthetic Modifications for Benzylimidazole Analogues

PositionCommon ModificationsImpact on Activity
Benzyl RingHalogenation (F, Cl), nitrile (-CN)Enhanced CYP affinity and selectivity
Imidazole C2Thiol (-SH), thioethers, alkyl chainsModulates steric bulk and binding
Imidazole C5Alcohols, aldehydes, estersInfluences solubility and H-bonding

Late-stage modifications include Corey–Gilman–Ganem oxidations to generate aldehydes/esters or nucleophilic substitutions to introduce heterocycles (e.g., thiophene, benzodioxolane) [5].

X-ray Crystallography and Absolute Configuration Determination

The absolute stereochemistry of (R)-fadrozole was unambiguously established using single-crystal X-ray diffraction (XRD) with resonant scattering (Bijvoet method). Crystals suitable for XRD were grown by slow evaporation of a racemic fadrozole solution in the presence of a resolving agent. The (R)-enantiomer forms orthorhombic crystals (space group P2₁2₁2₁), with XRD analysis confirming the R configuration at C5 based on the Flack parameter (x ≈ 0.01, indicating high reliability) [2] [7].

Key structural features resolved include:

  • Planar Geometry: The imidazole ring adopts near-perfect planarity, facilitating heme coordination.
  • Cyanophenyl Orientation: The para-cyanophenyl group projects perpendicularly from the imidazole plane, positioning the nitrile group for key active-site interactions.
  • Tetrahydro Ring Conformation: The fused piperidine-like ring exists in a half-chair conformation, influencing the spatial orientation of the benzylic substituent [7].

Complementary techniques validated the configuration:

  • Circular Dichroism (CD): Showed a positive Cotton effect at 254 nm, characteristic of the R configuration.
  • Chiral Chromatography: Correlated retention times with enantiopure standards [7].

Comparative Molecular Modeling with Steroidal Analogues

Molecular modeling studies reveal how (R)-fadrozole mimics steroidal inhibitors despite its nonsteroidal scaffold. Key insights derive from docking and Comparative Molecular Field Analysis (CoMFA):

  • Active Site Binding: The imidazole nitrogen coordinates the heme iron of CYP enzymes (CYP19A1/CYP11B2), displacing the water ligand. The cyanophenyl group occupies a hydrophobic cleft analogous to the steroid A-ring binding region. This mimics steroidal inhibitors like (19R)-10-thiiranylestr-4-ene-3,17-dione, where the A-ring carbonyl binds similarly [3] [7] [10].

  • CoMFA Models: A robust 3D-QSAR model (q² > 0.8, r² > 0.9) based on fadrozole analogues identifies critical steric and electrostatic constraints:

  • A sterically forbidden region near the cyanophenyl meta-position explains reduced activity of bulky substituents.
  • Electropositive regions near the imidazole C2 and C5 align with enzyme hydrogen-bond acceptors [10].

  • CYP Isoform Selectivity: Docking into CYP11B2 vs. CYP11B1 shows:

  • The cyanophenyl nitrile forms a hydrogen bond with CYP11B2 Ala386, absent in CYP11B1 (Val395).
  • Smaller SRS1 residues in CYP11B2 (e.g., Leu122) accommodate the tetrahydroimidazopyridine ring better than bulky residues in aromatase (Phe134) [3] [6].

These models rationalize (R)-fadrozole’s dual inhibition of aromatase and aldosterone synthase and its enantioselectivity, guiding the design of isoform-specific inhibitors [5] [10].

Properties

Product Name

(R)-Fadrozole

IUPAC Name

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1

InChI Key

CLPFFLWZZBQMAO-CQSZACIVSA-N

SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Synonyms

CGS 020286A
CGS 16949A
CGS-020286A
CGS-16949A
CGS020286A
CGS16949A
FAD 286
FAD-286
FAD286
Fadrozole
Fadrozole Hydrochloride
Fadrozole Monohydrochloride
Hydrochloride, Fadrozole
Monohydrochloride, Fadrozole

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Isomeric SMILES

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.